Chemical structure and physicochemical properties of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
Chemical structure and physicochemical properties of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
An In-Depth Technical Guide to 1-(Cyclopropylmethyl)pyrrolidin-3-amine Dihydrochloride for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride. The pyrrolidine and cyclopropylmethyl moieties are prevalent scaffolds in medicinal chemistry, known for their ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's characteristics and the experimental methodologies for its analysis.
Introduction: The Significance of Pyrrolidine and Cyclopropyl Motifs in Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs stems from its ability to introduce a three-dimensional character to a molecule, which can enhance binding to biological targets and improve physicochemical properties such as aqueous solubility.[1] The pyrrolidine ring is a versatile scaffold that can be readily functionalized to explore structure-activity relationships (SAR) in drug discovery programs.[2][3][4]
Similarly, the cyclopropyl group has garnered significant attention in pharmaceutical sciences due to its unique conformational and electronic properties.[5] It can act as a bioisosteric replacement for other groups, influencing a molecule's metabolic stability and binding affinity. The incorporation of a cyclopropylmethyl group on a nitrogen atom, as seen in the title compound, is a common strategy in the development of therapeutics targeting the central nervous system and other biological pathways.[6] The combination of these two valuable structural motifs in 1-(Cyclopropylmethyl)pyrrolidin-3-amine suggests its potential as a building block for novel therapeutic agents.
Chemical Structure and Stereochemistry
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is the hydrochloride salt of the parent compound, 1-(Cyclopropylmethyl)pyrrolidin-3-amine. The dihydrochloride form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation and biological testing.[2]
The structure comprises a central pyrrolidine ring substituted at the nitrogen atom with a cyclopropylmethyl group and at the 3-position with a primary amine.
Chemical structure of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride.
The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. Therefore, 1-(Cyclopropylmethyl)pyrrolidin-3-amine can exist as a pair of enantiomers: (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine and (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine.[4][7] The specific stereochemistry can significantly influence the biological activity of the compound due to the stereospecific nature of interactions with protein targets.
Synthesis and Purification
Proposed Synthetic Workflow
Proposed synthetic workflow for 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride.
Illustrative Step-by-Step Synthesis Protocol
-
Reductive Amination: To a solution of a suitable N-protected pyrrolidin-3-amine (e.g., N-Boc-pyrrolidin-3-amine) in a suitable solvent (e.g., methanol or dichloromethane), add cyclopropanecarboxaldehyde.
-
The reaction mixture is stirred at room temperature, followed by the addition of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Deprotection (if necessary): If a protecting group was used, it is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purification of the Free Base: The crude 1-(Cyclopropylmethyl)pyrrolidin-3-amine free base is purified by column chromatography on silica gel.
-
Formation of the Dihydrochloride Salt: The purified free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.[8][11]
-
The resulting precipitate of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.
Physicochemical Properties
Experimentally determined physicochemical data for 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride are not widely published. However, key properties can be estimated based on its structure and data from similar compounds.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₈H₁₈Cl₂N₂ | [2] |
| Molecular Weight | 213.15 g/mol | [2] |
| Appearance | Predicted to be a white to off-white solid. | Based on typical appearance of amine hydrochloride salts. |
| pKa | Predicted to have two pKa values, likely in the range of 8-11 for the protonated amines. | Based on the pKa values of similar aliphatic amines and pyrrolidines. The exact values would need to be determined experimentally. |
| logP (octanol/water) | The logP of the free base is predicted to be low (likely < 2), and the logD at physiological pH (7.4) would be even lower due to protonation of the amines. | The presence of two amine groups significantly increases hydrophilicity. |
| Aqueous Solubility | Predicted to have high aqueous solubility. | The dihydrochloride salt form dramatically increases water solubility compared to the free base.[2] |
Spectroscopic Characterization (Predicted)
While specific spectra for 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[12][13][14][15]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.1-1.0 ppm).
-
Pyrrolidine ring protons: A series of multiplets in the range of 1.5-3.5 ppm.
-
CH₂ connecting to the cyclopropyl group: A doublet in the range of 2.5-3.0 ppm.
-
CH-NH₂ proton: A multiplet in the downfield region of the aliphatic protons.
-
NH₂ and NH⁺ protons: Broad signals that may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm).
-
Pyrrolidine carbons: Signals in the aliphatic region (approx. 25-60 ppm).
-
CH₂ connecting to the cyclopropyl group: A signal around 60-70 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H stretching: Broad bands in the region of 2400-3000 cm⁻¹ characteristic of amine hydrochlorides.
-
C-H stretching: Bands around 2850-3000 cm⁻¹.
-
N-H bending: A band around 1500-1600 cm⁻¹.
-
C-N stretching: Bands in the region of 1000-1200 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
The mass spectrum of the free base would show a molecular ion peak [M]⁺ at m/z 140.
-
In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 141.
-
Common fragmentation patterns would involve cleavage of the cyclopropylmethyl group and fragmentation of the pyrrolidine ring.
-
Experimental Protocols for Physicochemical Characterization
Determination of pKa by Potentiometric Titration
The pKa values of the two amine groups can be determined by potentiometric titration.
-
Preparation of the Analyte Solution: Accurately weigh a sample of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride and dissolve it in a known volume of deionized water.
-
Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Titrate the analyte solution with the base, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) of the free base is determined by measuring its distribution between n-octanol and water.
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Partitioning: Dissolve a known amount of the free base in a mixture of the two phases in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibration.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
The solubility of the dihydrochloride salt in water can be determined using the shake-flask method.
-
Equilibration: Add an excess amount of the compound to a known volume of water in a sealed container.
-
Shaking: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Potential Applications and Biological Context
While specific biological data for 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is limited in the public domain, its structural components suggest several potential areas of application in drug discovery.
-
Central Nervous System (CNS) Agents: The cyclopropylmethyl group is a known pharmacophore in compounds targeting CNS receptors, including opioid and dopamine receptors.[6]
-
Antiviral and Anticancer Agents: Pyrrolidine derivatives are integral to the structure of many antiviral and anticancer drugs.[16][17]
-
Enzyme Inhibitors: The amine functionalities can serve as key interaction points for binding to the active sites of various enzymes.
This compound is a valuable building block for creating libraries of novel molecules for screening against a wide range of biological targets. Its stereochemistry and the conformational constraints imposed by the cyclopropyl and pyrrolidine rings provide a unique three-dimensional structure for exploring new chemical space.
Safety and Handling
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride should be handled with care in a laboratory setting. As with most amine hydrochlorides, it may be corrosive and an irritant.[18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
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